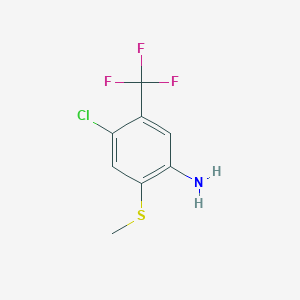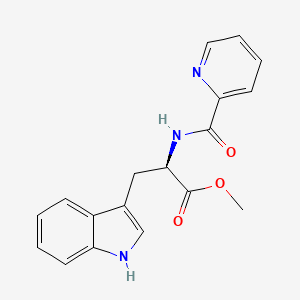
(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine is an organic compound with the molecular formula C₆H₁₃F₃N₂ and a molecular weight of 170.18 g/mol . This compound is characterized by the presence of an amino group, an ethyl group, and a trifluoroethyl group attached to a central nitrogen atom. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of ethylamine with 2,2,2-trifluoroethylamine under controlled conditions. One common method includes the use of coupling reagents such as carbonyldiimidazole to facilitate the reaction . The reaction is usually carried out in a solvent medium at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s high purity and quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. The amino group can form hydrogen bonds with target molecules, influencing their biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoroethyl functionality.
2-Amino-N-(2,2,2-trifluoroethyl)acetamide: An acetamide derivative with similar structural features.
Uniqueness
(2-Aminoethyl)(ethyl)(2,2,2-trifluoroethyl)amine is unique due to its combination of an amino group, an ethyl group, and a trifluoroethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C6H13F3N2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
N'-ethyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H13F3N2/c1-2-11(4-3-10)5-6(7,8)9/h2-5,10H2,1H3 |
InChI Key |
JQASGUKAATXXIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)
![1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-](/img/structure/B12313455.png)

![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)

![2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido](/img/structure/B12313480.png)
![1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12313484.png)


![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)




